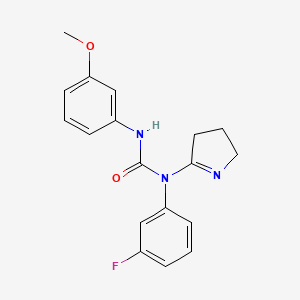
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Molecular Formula : C18H19FN2O2
- Molecular Weight : 316.35 g/mol
Structural Features
The compound features a urea moiety linked to two aromatic systems: a fluorophenyl group and a methoxyphenyl group, along with a dihydropyrrole ring. This unique structure is believed to contribute to its biological activities.
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 12.5 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Antiviral Activity
The compound has also been evaluated for antiviral activity against various viruses. Preliminary findings suggest that it may inhibit viral replication through interference with viral polymerases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity. For example:
- Fluorine Substitution : The presence of fluorine on one of the phenyl rings has been associated with increased potency against certain cancer cell lines.
- Methoxy Group : The methoxy substitution enhances solubility and bioavailability, crucial for effective therapeutic action.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of the compound and tested their efficacy against human cancer cell lines. The compound demonstrated promising results, particularly against lung cancer cells, suggesting potential for further development as an anticancer agent .
Case Study 2: Antiviral Studies
Another study focused on the antiviral properties of similar pyrrole derivatives, revealing that they effectively inhibited Hepatitis B virus replication with low cytotoxicity . This highlights the potential of the compound in treating viral infections.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-8-3-6-14(12-16)21-18(23)22(17-9-4-10-20-17)15-7-2-5-13(19)11-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEMASJBNSOPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














